molecular formula C18H18ClNO4 B6072874 methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate

methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate

Cat. No. B6072874
M. Wt: 347.8 g/mol
InChI Key: SLJZPRJCIDMVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MCPG is a competitive antagonist of metabotropic glutamate receptors, and its unique structure has made it a valuable tool for investigating the role of these receptors in various physiological processes.

Mechanism of Action

MCPG is a competitive antagonist of metabotropic glutamate receptors, meaning that it binds to the receptor site and prevents the binding of the natural ligand. This mechanism of action has made MCPG a valuable tool for investigating the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The effects of MCPG on biochemical and physiological processes have been extensively studied. MCPG has been shown to inhibit the release of several neurotransmitters, including glutamate, dopamine, and noradrenaline. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. These effects have been linked to several physiological processes, including pain perception, learning and memory, and addiction.

Advantages and Limitations for Lab Experiments

MCPG has several advantages for use in lab experiments. Its unique structure and mechanism of action make it a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. However, there are also limitations to its use. MCPG has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of results.

Future Directions

There are several future directions for research involving MCPG. One area of interest is the role of metabotropic glutamate receptors in the development of addiction and the potential use of MCPG as a treatment for addiction. Additionally, the effects of MCPG on other neurotransmitter systems, such as the endocannabinoid system, warrant further investigation. Finally, the development of more stable analogs of MCPG may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.
Conclusion:
Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, or MCPG, is a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. Its unique structure and mechanism of action have made it a valuable tool for scientific research, and its potential applications in the treatment of addiction warrant further investigation. While there are limitations to its use, the development of more stable analogs may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.

Synthesis Methods

The synthesis of MCPG involves several steps, including the reaction of 3-chlorophenylacetic acid with 3-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride. The resulting product is then reacted with glycine methyl ester to yield MCPG. The synthesis of MCPG is a complex process that requires careful attention to detail, and its purity is critical for its use in scientific research.

Scientific Research Applications

MCPG has been used extensively in scientific research to investigate the role of metabotropic glutamate receptors in various physiological processes. These receptors are involved in the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. MCPG has been used to study the effects of these receptors in several areas, including pain perception, learning and memory, and addiction.

properties

IUPAC Name

methyl 2-[[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-18(23)11-20-17(22)10-16(12-4-2-6-14(19)8-12)13-5-3-7-15(21)9-13/h2-9,16,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZPRJCIDMVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC(C1=CC(=CC=C1)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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